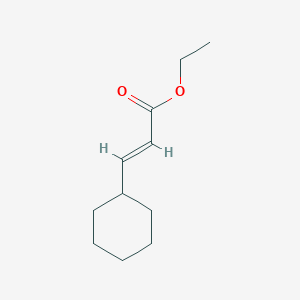

(E)-Ethyl 3-cyclohexylacrylate

Vue d'ensemble

Description

(E)-Ethyl 3-cyclohexylacrylate is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields. This compound is characterized by the presence of a cyclohexyl group attached to the acrylate moiety, which imparts unique chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (E)-Ethyl 3-cyclohexylacrylate can be synthesized through the esterification of acrylic acid with cyclohexanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Acrylic Acid+CyclohexanolAcid Catalyst(E)-Ethyl 3-cyclohexylacrylate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of meso-structured silica materials as catalysts has been explored to enhance the selectivity and efficiency of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: (E)-Ethyl 3-cyclohexylacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The acrylate moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the acrylate group under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted acrylates and derivatives.

Applications De Recherche Scientifique

(E)-Ethyl 3-cyclohexylacrylate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (E)-Ethyl 3-cyclohexylacrylate involves its interaction with various molecular targets. The acrylate group is highly reactive and can undergo polymerization reactions, forming long chains of polymers. These polymers can interact with biological molecules, leading to changes in their structure and function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s stability and compatibility with different substrates .

Comparaison Avec Des Composés Similaires

- Methyl (E)-3-cyclohexylacrylate

- Butyl acrylate

- 2-Ethyl hexyl acrylate

Comparison: (E)-Ethyl 3-cyclohexylacrylate is unique due to the presence of the cyclohexyl group, which imparts specific hydrophobic properties and enhances its stability. Compared to other acrylates like butyl acrylate and 2-ethyl hexyl acrylate, this compound offers better film-forming properties and is more suitable for applications requiring high durability and resistance .

Activité Biologique

(E)-Ethyl 3-cyclohexylacrylate is an organic compound with significant potential in various biological applications. This compound, characterized by its unique structure and properties, has been the subject of research focusing on its biological activities, including antimicrobial and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

- Chemical Formula : CHO

- Molecular Weight : 182.263 g/mol

- CAS Number : 17343-88-3

- Synonyms : Ethyl (E)-3-cyclohexyl-2-propenoate, Ethyl (E)-3-cyclohexylacrylate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as a ligand, modulating receptor activity and influencing various biochemical pathways.

Key Pathways Involved:

- Signal Transduction : The compound may affect cellular signaling pathways that lead to physiological responses.

- Nucleophilic Addition Reactions : Similar compounds have been shown to undergo nucleophilic addition reactions, contributing to their biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

Data Table: Biological Activity Summary

Case Studies

-

Antimicrobial Study :

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural preservative in food products. -

Anti-inflammatory Research :

Another investigation focused on the anti-inflammatory properties of the compound. Researchers treated macrophages with this compound and assessed cytokine levels using ELISA assays. The findings revealed a marked decrease in TNF-alpha and IL-6 production, confirming its anti-inflammatory potential.

Applications in Medicine and Industry

The versatility of this compound extends beyond antimicrobial and anti-inflammatory uses. It is being explored for applications in:

- Biomaterials Development : Utilized in creating hydrogels for drug delivery systems and tissue engineering due to its biocompatibility and film-forming properties.

- Pharmaceuticals : Investigated as a pharmaceutical intermediate for synthesizing more complex therapeutic compounds.

- Industrial Uses : Employed in coatings, adhesives, and sealants due to its favorable chemical properties.

Propriétés

IUPAC Name |

ethyl (E)-3-cyclohexylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGCKLRNFQEFEO-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17343-88-3 | |

| Record name | NSC244952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.